
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole, also known as JB-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. JB-1 has been shown to have anti-tumor properties and has been studied extensively for its ability to inhibit the growth of various cancer cell lines. In
Mécanisme D'action
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is a small molecule inhibitor that works by inhibiting the activity of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a key role in the regulation of gene expression and is overexpressed in many cancer cell lines. By inhibiting the activity of PRMT5, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In cancer cells, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to inhibit the growth and proliferation of cancer cells. 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is that it is a small molecule inhibitor, which makes it easier to use in lab experiments compared to larger molecules such as antibodies. However, one limitation of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is that it can be difficult to synthesize, which can limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for research on 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole. One area of research is to further explore the potential therapeutic applications of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole, particularly in the treatment of cancer and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of research is to explore the use of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole as a tool in chemical biology research. Finally, further research is needed to optimize the synthesis of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole to make it more widely available for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole involves a multi-step process that begins with the reaction of 2-(phenoxymethyl)-1H-benzimidazole with cyclohexylmagnesium bromide. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole. The synthesis of 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been studied in various cancer cell lines. 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has also been studied for its potential use in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. In addition, 1-(2-cyclohexylethyl)-2-(phenoxymethyl)-1H-benzimidazole has been studied for its potential use as a tool in chemical biology research.
Propriétés
IUPAC Name |
1-(2-cyclohexylethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-25-19-11-5-2-6-12-19/h2,5-8,11-14,18H,1,3-4,9-10,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNWYEDZKZIINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

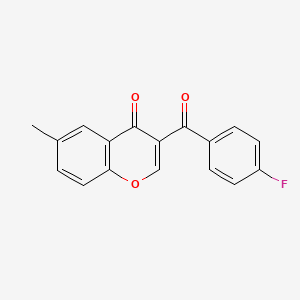
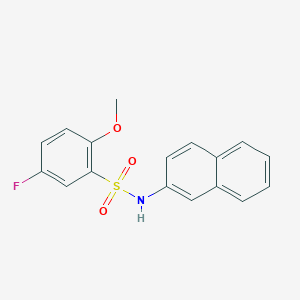
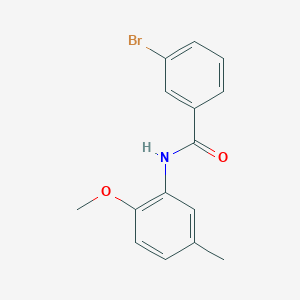
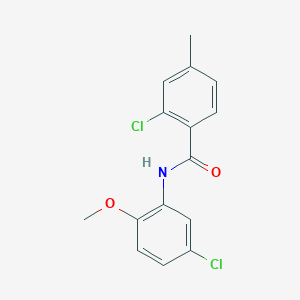
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
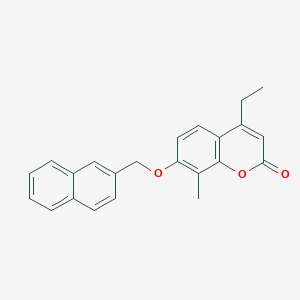
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)